molecular formula C13H15ClN2O4 B2395752 Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-07-8

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Cat. No. B2395752
CAS RN: 477870-07-8
M. Wt: 298.72
InChI Key: NWMBQYWXVDSUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, and it belongs to the class of thienodiazepine drugs.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agent Synthesis : Research has explored the synthesis of new compounds with potential antimicrobial properties, including derivatives of oxadiazole. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines demonstrating antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Similarly, Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, which showed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

Synthesis of Derivatives for Biological Investigation

  • Synthesis of Thiazolidine and Oxadiazoline Derivatives : Elhafez et al. (2003) synthesized thiazolidinone and oxadiazoline coumarin derivatives, investigating their antiviral activities and structure-activity relationship (Elhafez, Khrisy, Badria, & Fathy, 2003).
  • Crystal Structure Analysis : Li et al. (2015) studied the crystal structure of a compound similar to the one , providing insights into its molecular conformation and potential applications (Li, Liu, Zhu, Chen, & Sun, 2015).

Pharmacological and Biological Effects

  • Anticancer Prodrug Determination : Stępniowska et al. (2017) described a method for determining a new anticancer prodrug in serum using voltammetry, highlighting the compound's potential in cancer treatment (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).
  • Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these compounds (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)8-11-16(13(18)15(2)20-11)10-6-4-9(14)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBQYWXVDSUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.